molecular formula C18H23O4P B11466683 Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate

Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate

Cat. No.: B11466683
M. Wt: 334.3 g/mol
InChI Key: CKRTWEOZIABGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring and a tert-butyl-substituted dihydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with a tert-butyl-substituted dihydroxybenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylphosphinate: A simpler analog without the tert-butyl and dihydroxy substitutions.

    Methyl 4-tert-butylphenylacetate: Shares the tert-butylphenyl structure but lacks the phosphinate group.

    2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Contains a similar dihydroxyphenyl moiety with different functional groups.

Uniqueness

Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate is unique due to its combination of a phosphinate group with a tert-butyl-substituted dihydroxyphenyl ring, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23O4P

Molecular Weight

334.3 g/mol

IUPAC Name

3-tert-butyl-6-[ethoxy(phenyl)phosphoryl]benzene-1,2-diol

InChI

InChI=1S/C18H23O4P/c1-5-22-23(21,13-9-7-6-8-10-13)15-12-11-14(18(2,3)4)16(19)17(15)20/h6-12,19-20H,5H2,1-4H3

InChI Key

CKRTWEOZIABGHY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2=C(C(=C(C=C2)C(C)(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.